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molecular formula CH4N2O B032875 Urea-d4 CAS No. 1433-11-0

Urea-d4

Cat. No. B032875
M. Wt: 64.08 g/mol
InChI Key: XSQUKJJJFZCRTK-JBISRTOLSA-N
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Patent
US05728694

Procedure details

A mixture of 2-(4-chlorophenyl)dimethylaminopropenal (Example 145a) (5.13 g), urea (2.4 g), concentrated HCl (10 ml), water (4 ml) and ethanol (150 ml) was refluxed for 4 hours. After cooling to room temperature concentrated ammonium chloride was added until the pH was 7. The resulting yellow solid was filtered off and dried yielding 1.5 g of 5-(4-chlorophenyl)-2-pyrimidinone.
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH:11]N(C)C)[CH:9]=O)=[CH:4][CH:3]=1.[NH2:15][C:16]([NH2:18])=[O:17].Cl.[Cl-].[NH4+]>C(O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:11]=[N:15][C:16](=[O:17])[NH:18][CH:9]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C=O)=CN(C)C
Name
Quantity
2.4 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added until the pH was 7
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=NC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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